![molecular formula C21H22N2O6 B2881093 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide CAS No. 2034259-78-2](/img/structure/B2881093.png)

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

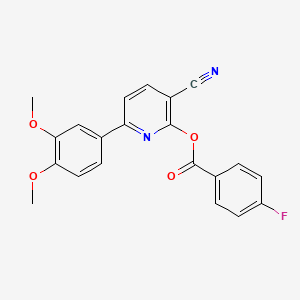

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H22N2O6 and its molecular weight is 398.415. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Directed Benzylic Oxygenations

Research on the positional preferences for para benzylic oxygenation of tetrahydronaphthalenes, related to the structure of interest, demonstrates the significance of such compounds in synthetic chemistry. The study by Ramdayal, Kiemle, and Lalonde (1999) delves into the directed, DDQ-promoted benzylic oxygenations, showcasing the directing influence of aromatic substituents on the oxygenation process. This research highlights the compound's potential application in synthesizing complex molecular structures with specific oxygenation patterns, relevant in pharmaceutical synthesis and organic chemistry Ramdayal, Kiemle, & Lalonde, 1999.

Enzymatic Oxidation of Hydrocarbons

Lee (1999) investigated the benzene-induced uncoupling of naphthalene dioxygenase activity, revealing the enzyme's role in oxidizing naphthalene to dihydroxynaphthalene. This study underscores the biological oxidation processes and the potential biotechnological applications of related compounds in bioremediation and understanding metabolic pathways involved in the degradation of polycyclic aromatic hydrocarbons Lee, 1999.

Synthesis and Pharmacological Characterization

Research on structurally similar compounds, like A-80426, explores the synthesis and pharmacological characterization of novel agents combining α-2 antagonist activity with 5-HT uptake inhibitory activity. Studies by Meyer et al. (1995) on compounds combining potent α-2 antagonist activity with equivalent 5-HT uptake inhibitory activity suggest the chemical's relevance in developing therapeutic agents, particularly for treating depression Meyer, Hancock, Tietje, Sippy, Giardina, & Kerwin, 1995.

Sphingosine-1-Phosphate Receptor Agonism

The discovery of ceralifimod, a sphingosine-1-phosphate (S1P) receptor agonist, by Kurata et al. (2017), highlights the importance of dihydronaphthalene derivatives in developing treatments for autoimmune diseases. This research demonstrates the compound's application in selectively modulating S1P1 and S1P5 receptors, offering insights into the therapeutic potential of structurally related compounds in managing relapsing-remitting multiple sclerosis and other autoimmune conditions Kurata, Kusumi, Otsuki, Suzuki, Kurono, Komiya, Hagiya, Mizuno, Shioya, Ono, Takada, Maeda, Matsunaga, Kondo, Tominaga, Nunoya, Kiyoshi, Komeno, Nakade, & Habashita, 2017.

Cytoprotective Effects of Dihydronaphthalenones

Research on dihydronaphthalenones isolated from the wood of Catalpa ovata by Kil et al. (2018) reveals the cytoprotective effects against oxidative damage in HepG2 cells. This study indicates the potential of similar compounds in antioxidant therapies, showcasing the role of dihydronaphthalene derivatives in scavenging intracellular ROS and inducing antioxidant enzymes Kil, So, Choi, Han, Jin, & Seo, 2018.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines .

Mode of Action

Similar compounds have been shown to induce cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Result of Action

Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might have similar effects, leading to the inhibition of cell proliferation and the death of cancer cells.

Eigenschaften

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6/c1-27-15-5-6-16-13(9-15)3-2-8-21(16,26)11-22-19(24)20(25)23-14-4-7-17-18(10-14)29-12-28-17/h4-7,9-10,26H,2-3,8,11-12H2,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMMUOLLNBYLJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(Aminomethyl)phenyl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2881014.png)

![1-(4-fluorophenyl)-5-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2881019.png)

![6-(4-Methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2881023.png)

![2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;2-morpholin-4-ylethanamine](/img/no-structure.png)

![5-(4-fluorobenzyl)-N-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2881030.png)

![5,6-Dimethyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2881032.png)

![[Cyclopentyl(phenyl)methyl]hydrazine](/img/structure/B2881033.png)